

(4-(isopentyloxy)phenyl)boronic acid chemical structure and properties

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Compound of Interest

Compound Name: (4-(Isopentyloxy)phenyl)boronic acid

Cat. No.: B178781

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An In-depth Technical Guide to (4-(isopentyloxy)phenyl)boronic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This document provides a detailed overview of the chemical structure, properties, synthesis, and applications of **(4-(isopentyloxy)phenyl)boronic acid**, a key building block in modern medicinal chemistry and organic synthesis.

Abstract

(4-(isopentyloxy)phenyl)boronic acid is an organic compound featuring a phenylboronic acid moiety functionalized with an isopentyloxy group. Boronic acids are a class of compounds that have become indispensable in pharmaceutical development and organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^{[1][2]} This reaction is a powerful method for forming carbon-carbon bonds, which is fundamental to constructing the complex molecular scaffolds of many modern drugs.^[1] Beyond their synthetic utility, boronic acids exhibit unique biological activities, including enzyme inhibition and carbohydrate recognition, making them valuable for designing targeted therapies and diagnostic agents.^{[3][4][5]} This guide consolidates the available technical data on **(4-(isopentyloxy)phenyl)boronic acid**, covering its chemical properties, synthesis, safety, and applications, with a focus on its relevance to drug discovery and development.

Chemical Structure and Properties

The molecular structure consists of a benzene ring substituted with a boronic acid group [-B(OH)₂] and an isopentyloxy group [-OCH₂CH₂CH(CH₃)₂]. The presence of the boronic acid group makes it a mild Lewis acid and enables its participation in various chemical transformations.[2][3]

Compound Identification

The following table summarizes the key identifiers for **(4-(isopentyloxy)phenyl)boronic acid**.

Identifier	Value	Reference
IUPAC Name	[4-(3-methylbutoxy)phenyl]boronic acid	[6]
Synonyms	4-(Isopentyloxy)Phenylboronic Acid, [4-(3-methylbutoxy)phenyl]boranediol	[6][7]
CAS Number	1198156-69-2	[6]
Molecular Formula	C ₁₁ H ₁₇ BO ₃	[6]
Molecular Weight	208.06 g/mol	[6]
PubChem CID	16218139	[6]
InChI	InChI=1S/C11H17BO3/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3	[7]
InChI Key	AJZCFXNTJZWRPP-UHFFFAOYSA-N	[6]
SMILES	B(C1=CC=C(C=C1)OCCC(C)C)(O)O	[6]

Physicochemical and Spectroscopic Properties

Quantitative physical and spectroscopic data are presented below. Note that some experimental values are not available in the literature and are therefore omitted.

Property	Value	Reference
Appearance	Solid / White Powder	[7][8]
Purity	≥97% (typical)	[7]
Melting Point	98-100 °C (for the similar (4-pentyloxyphenyl)boronic acid)	[9]
Boiling Point	Data not available	[6]
Density	Data not available	[6]
Solubility	Soluble in most polar organic solvents; poorly soluble in hexanes.	[3][8]
¹ H NMR	Specific experimental data not available. Expected signals would include aromatic protons, methylene protons of the ether linkage, a methine proton, and methyl protons of the isopentyl group.	
¹³ C NMR	Specific experimental data not available. Expected signals would include aromatic carbons, the carbon adjacent to boron (often not detected), and aliphatic carbons of the isopentyl group.[10]	[10]
¹¹ B NMR	A key technique for characterizing boronic acids, distinguishing between the sp ² -hybridized acid and the sp ³ -hybridized boronate ester.[11][12]	[11][12]
IR (cm ⁻¹)	Specific experimental data not available. Expected	[10][13]

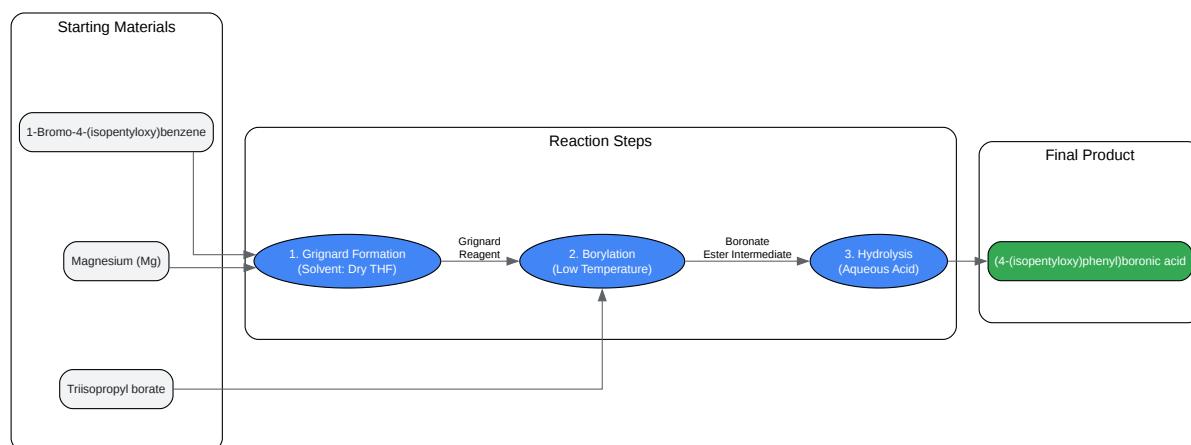
characteristic peaks include O-H stretching (boronic acid), C-O stretching (ether), and B-O stretching.[10][13]

Synthesis and Purification

Phenylboronic acids are typically synthesized via the reaction of an organometallic reagent with a borate ester, followed by aqueous workup. A common and robust method involves the Grignard reaction.

General Synthesis Workflow

The diagram below illustrates a typical synthetic route for preparing aryl boronic acids like **(4-(isopentyloxy)phenyl)boronic acid** from the corresponding aryl halide.



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Caption: General synthesis workflow for **(4-(isopentyloxy)phenyl)boronic acid** via Grignard reaction.

Experimental Protocol: Synthesis

A representative protocol adapted from general literature procedures for phenylboronic acid synthesis is as follows.[2][8]

- Grignard Reagent Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add magnesium turnings (1.2 equivalents) and a crystal of iodine in anhydrous tetrahydrofuran (THF). Add a small portion of 1-bromo-4-(isopentyloxy)benzene (1.0 equivalent) in anhydrous THF to initiate the reaction. Once initiated, add the remaining aryl bromide solution dropwise while maintaining a gentle reflux. Stir until the magnesium is consumed.
- Borylation: Cool the resulting Grignard reagent solution to -78 °C in a dry ice/acetone bath. Add triisopropyl borate (1.5 equivalents) dropwise, ensuring the internal temperature does not rise significantly. Stir the mixture at this temperature for 2-3 hours.
- Hydrolysis and Workup: Allow the reaction to warm to room temperature. Quench the reaction by slowly adding a cold, dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). Stir vigorously for 1 hour.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the final white solid.[10]

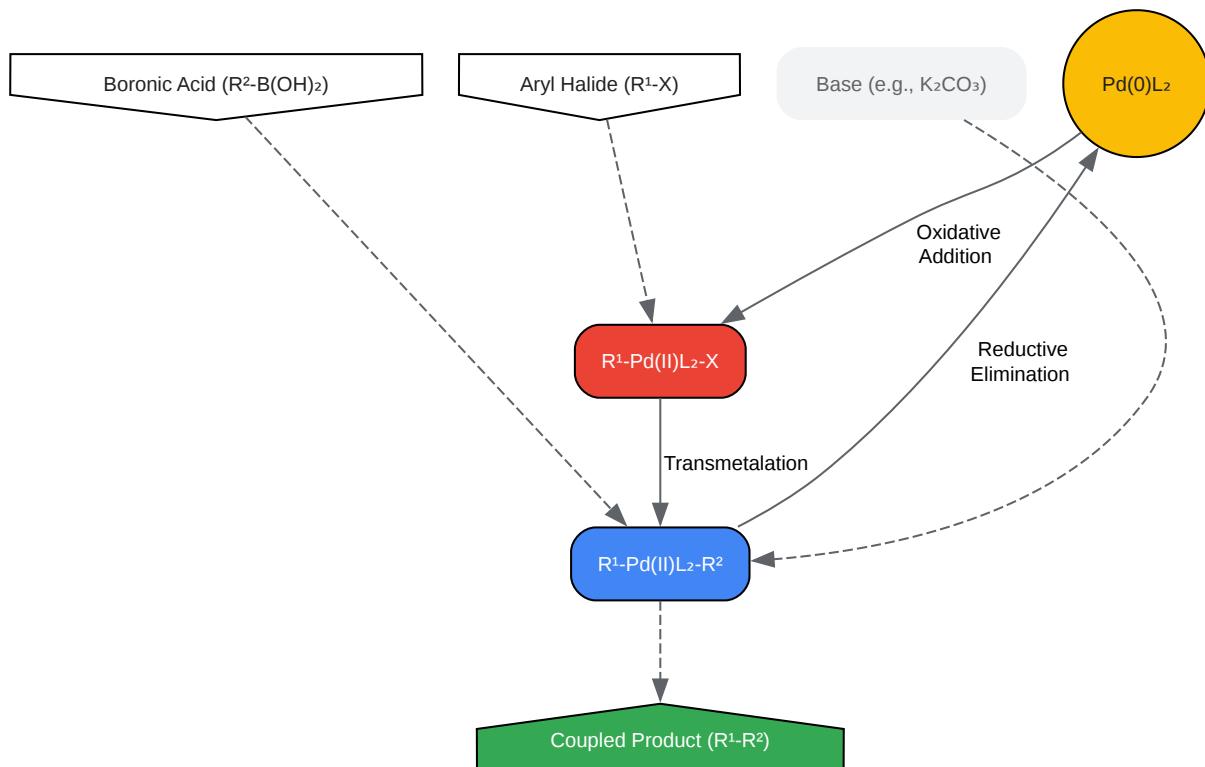
Key Applications in Research and Drug Development

The primary application of **(4-(isopentyloxy)phenyl)boronic acid** is as a building block in Suzuki-Miyaura cross-coupling reactions.[4][8] This reaction is a cornerstone of medicinal chemistry for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.[1]

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction couples an organoboron compound (like our title compound) with an organic halide or triflate.[14] The isopentyloxy group can be used to modulate solubility

and pharmacokinetic properties of the final molecule.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic Acids in Drug Design

- Enzyme Inhibition: The boron atom can form reversible covalent bonds with active site residues (e.g., serine) in enzymes, leading to potent inhibition. This is the mechanism for the proteasome inhibitor drug Bortezomib.[4][5]
- Carbohydrate Sensing: Phenylboronic acids can bind reversibly to cis-diols, a structural feature found in sugars like glucose and on cell-surface glycoproteins such as sialic acid.[8][15]

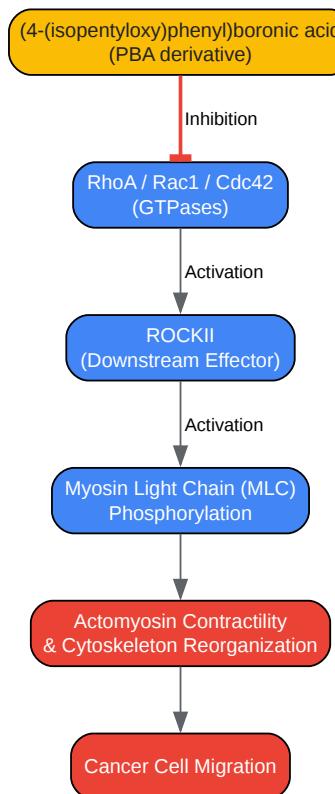
- Targeted Drug Delivery: This affinity for sialic acid, which is often overexpressed on cancer cells, is exploited to create drug delivery systems that specifically target tumors.[5][16][17]

Biological Activity and Signaling Pathways

While specific studies on **(4-(isopentyloxy)phenyl)boronic acid** are limited, research on the parent phenylboronic acid (PBA) provides insight into potential biological effects. PBA has been shown to inhibit key signaling networks involved in cancer cell migration and proliferation.[18]

Inhibition of Rho GTPase Signaling

Studies have demonstrated that PBA can inhibit the Rho family of small GTPases, including RhoA, Rac1, and Cdc42, in metastatic prostate cancer cells.[5][18] These proteins are critical regulators of the actin cytoskeleton and cell motility. Inhibition of this pathway can decrease cancer cell migration.[18]



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Caption: Proposed inhibition of the Rho GTPase signaling pathway by phenylboronic acids.

Safety and Toxicology

Boronic acids are generally considered to have low toxicity, though they should be handled with appropriate care in a laboratory setting.^{[4][19]} The available safety data indicates that this compound is an irritant and is harmful if swallowed.

Hazard Type	Information	Reference
GHS Pictogram	GHS07 (Exclamation Mark)	[6]
Signal Word	Warning	[6]
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[6]
Precautionary Statements	P261: Avoid breathing dust. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[6]
Acute Toxicity	A study on various boronic acids found most have very low acute toxicity in mice. [19] No specific LD ₅₀ data is available for the title compound.	[19]
Ecological Information	No data available on toxicity to aquatic life or environmental persistence.	[20]
Personal Protective Equipment	Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area.	[21]

Experimental Protocols: Suzuki-Miyaura Coupling

The following is a detailed, representative protocol for using **(4-(isopentyloxy)phenyl)boronic acid** in a Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize a biaryl compound by coupling **(4-(isopentyloxy)phenyl)boronic acid** with an aryl bromide (e.g., 4-bromoanisole).

Materials:

- **(4-(isopentyloxy)phenyl)boronic acid** (1.2 equivalents)
- 4-Bromoanisole (1.0 equivalent)
- Palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$ (0.02 equivalents, catalyst precursor)
- SPhos (0.04 equivalents, ligand)
- Potassium phosphate (K_3PO_4) (2.0 equivalents, base)
- Toluene and Water (e.g., 10:1 ratio, solvent)
- Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert gas supply (Argon or Nitrogen).

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add **(4-(isopentyloxy)phenyl)boronic acid**, 4-bromoanisole, K_3PO_4 , and SPhos.
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to remove oxygen.
- Solvent Addition: Add the degassed solvent mixture (toluene and water) to the flask via syringe.
- Catalyst Addition: Add the $\text{Pd}(\text{OAc})_2$ catalyst to the flask under a positive pressure of inert gas.
- Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

- **Workup:** Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

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